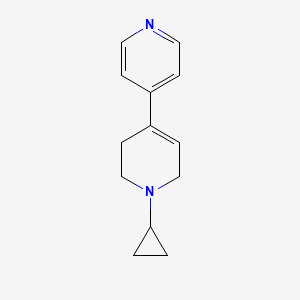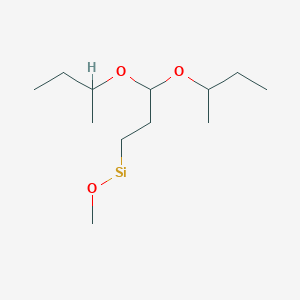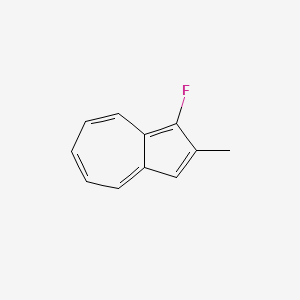
1-Fluoro-2-methylazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-methylazulene is an organic compound with the molecular formula C₁₁H₉F. It belongs to the class of azulene derivatives, which are known for their unique aromatic properties and vibrant blue color. Azulene itself is a non-benzenoid aromatic hydrocarbon with a fused structure of five- and seven-membered rings
Preparation Methods
The synthesis of 1-Fluoro-2-methylazulene can be achieved through various synthetic routes. One common method involves the fluorination of azulene derivatives. For instance, the reaction of azulene with electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like n-butyllithium can yield this compound . This method is known for its efficiency and high yield.
Industrial production methods for this compound are not well-documented, but the synthetic routes used in laboratory settings can be scaled up for industrial applications. The choice of reagents and reaction conditions would need to be optimized for large-scale production to ensure cost-effectiveness and safety.
Chemical Reactions Analysis
1-Fluoro-2-methylazulene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in this compound can be substituted with other functional groups under appropriate conditions. For example, nucleophilic substitution reactions can replace the fluorine atom with nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, where the double bonds in the azulene ring system are reduced using hydrogenation catalysts like palladium on carbon.
Common reagents and conditions used in these reactions include bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Fluoro-2-methylazulene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activities are being explored, particularly its interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound and its derivatives.
Industry: The compound’s unique properties make it useful in the development of advanced materials, including dyes and pigments.
Mechanism of Action
The mechanism by which 1-Fluoro-2-methylazulene exerts its effects is not fully understood. studies on azulene and its derivatives suggest that these compounds can interact with various molecular targets and pathways. For example, azulene derivatives have been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammation . The fluorine atom in this compound may enhance its binding affinity to certain molecular targets, thereby modulating its biological activity.
Comparison with Similar Compounds
1-Fluoro-2-methylazulene can be compared with other fluorinated azulene derivatives and similar aromatic compounds:
1-Fluoroazulene: Similar to this compound but lacks the methyl group. It exhibits different reactivity and physical properties due to the absence of the methyl substituent.
2-Fluoroazulene: Another fluorinated azulene derivative with the fluorine atom at a different position. This positional isomer has distinct chemical behavior and applications.
The uniqueness of this compound lies in its combination of the azulene ring system with fluorine and methyl substituents, which imparts distinct chemical and physical properties.
Properties
CAS No. |
180129-07-1 |
|---|---|
Molecular Formula |
C11H9F |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
1-fluoro-2-methylazulene |
InChI |
InChI=1S/C11H9F/c1-8-7-9-5-3-2-4-6-10(9)11(8)12/h2-7H,1H3 |
InChI Key |
NKISQHKIFQXFPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=CC2=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphinic amide, N-[(1R)-1-(1-naphthalenyl)propyl]-P,P-diphenyl-](/img/structure/B12568151.png)
![1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B12568153.png)
![{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid](/img/structure/B12568154.png)
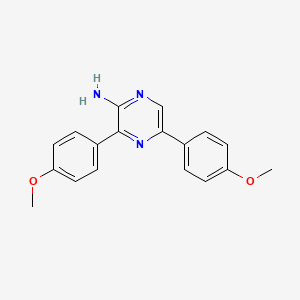
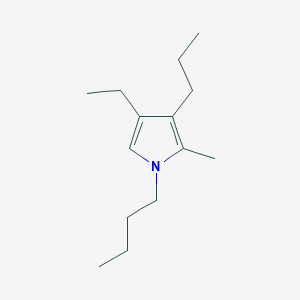
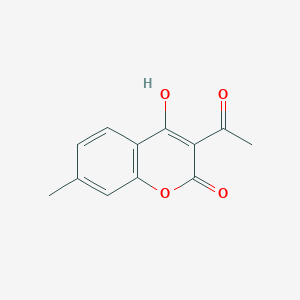
![Benzoic acid--[(1R,2S)-cyclopropane-1,2-diyl]dimethanol (2/1)](/img/structure/B12568173.png)
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide](/img/structure/B12568176.png)
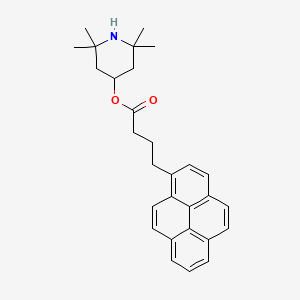
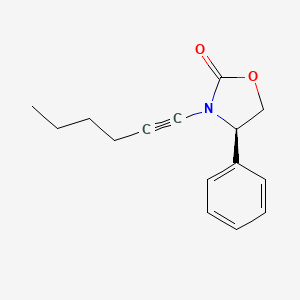
![1,4-Butanediamine, N,N'-bis[3-[(triphenylmethyl)amino]propyl]-](/img/structure/B12568208.png)

